Dihydronaftazone O-β-D-Glucuronide
Description
Properties
CAS No. |
173321-33-0 |
|---|---|
Molecular Formula |
C₁₇H₁₉N₃O₈ |
Molecular Weight |
393.35 |
Synonyms |
β-D-Glucopyranosiduronic Acid 2-[2-(Aminocarbonyl)hydrazino]-1-naphthalenyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogues with Dihydro Moieties
Dihydroartemisinin O-β-D-Glucuronide
- Structure : A glucuronidated derivative of dihydroartemisinin, an antimalarial agent.
- Key Properties :
- Comparison : The dihydro group likely improves stability and solubility, similar to hypothesized effects in Dihydronaftazone O-β-D-Glucuronide.
Dihydro-p-Coumaric Acid 4'-O-β-D-Glucuronide
Position-Specific Glucuronidation
Caffeic Acid 3-O-β-D-Glucuronide vs. 4'-O-β-D-Glucuronide
- Key Differences :
- Relevance : Positional isomerism in this compound could similarly affect its interactions with enzymes or receptors.
Quercetin Glucuronides
Pharmacological and Metabolic Roles
Drug Metabolites
Anti-Inflammatory and Antioxidant Activity
Data Table: Key Comparative Metrics
Research Implications and Gaps
- Synthetic Challenges : Position-specific glucuronidation (e.g., O- vs. N-glucuronides) requires optimized methods, as seen in HPLC/MS/MS isomer differentiation .
- Bioactivity Gaps: While anti-inflammatory and antioxidant roles are well-documented for flavonoid glucuronides, data on dihydro-modified glucuronides like this compound remain speculative.
Preparation Methods
Glycosylation via Trichloroacetimidate Donors
The synthesis of β-D-glucuronides often employs protected glucuronic acid donors. For example, methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate serves as a key intermediate in phenyl-β-D-glucuronide synthesis. This approach involves:
-
Activation of the glucuronyl donor : Tin(IV) chloride catalyzes the coupling of the glucuronate donor with the aglycone (e.g., phenol).
-
Deprotection : Sequential removal of acetyl groups under basic or acidic conditions yields the final glucuronide.
For dihydronaftazone, the hydroxyl group on the naphthoquinone substructure would serve as the glycosylation site. Modifying reaction conditions—such as solvent (dichloromethane), temperature (room temperature), and catalyst loading—could optimize yields.
Table 1: Reaction Conditions for Glucuronide Synthesis via Trichloroacetimidate Donors
Biosynthetic Approaches
Engineered Microbial Systems
Saccharomyces cerevisiae and Streptomyces spp. have been engineered to produce β-D-glucuronides via endogenous UDP-glucuronosyltransferases (UGTs). Key steps include:
Table 2: Fermentation Parameters for Microbial Glucuronidation
For dihydronaftazone, fed-batch fermentation with dihydronaftazone feeding post-UGT induction could mitigate cytotoxicity while improving conversion rates.
Enzymatic Hydrolysis and Validation
β-Glucuronidase-Mediated Quality Control
β-Glucuronidase hydrolysis confirms glucuronide integrity. For phenyl-β-D-glucuronide, enzymatic cleavage yielded phenol, validated via LC/GC-MS. Applying this to dihydronaftazone O-β-D-glucuronide would involve:
-
Hydrolysis : Incubation with β-glucuronidase (e.g., from E. coli) at 37°C for 1–2 hours.
-
Analysis : LC-MS/MS to detect liberated dihydronaftazone and glucuronic acid.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for producing Dihydronaftazone O-β-D-Glucuronide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation. Enzymatic methods require optimization of pH (e.g., pH 6.5–7.5), temperature (35–40°C), and substrate concentration (0.5–1.0 mM) to maximize regioselectivity and avoid byproducts . Chemical synthesis may employ protecting-group strategies for hydroxyl moieties, followed by glucuronic acid coupling via Koenigs-Knorr or trichloroacetimidate methods . Yield improvements (e.g., 82.6% conversion) are achievable by controlling reaction scales and substrate-to-enzyme ratios .
Q. How is the structural identity of Dihydronaptazone O-β-D-Glucuronide confirmed post-synthesis?
- Methodological Answer : Multi-modal analytical workflows are essential:
- HPLC : Retention time (RT) and relative retention time (RRT) comparisons against pharmacopeial standards .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M-H]⁻ at m/z 606.51) and MS/MS fragmentation to map glucuronide linkage .
- NMR : Key signals include β-configuration confirmation via anomeric proton doublets (J = 7.5–8.0 Hz) in ¹H NMR and glucuronic acid carbonyl resonances (~172 ppm) in ¹³C NMR .
Advanced Research Questions
Q. How can enzyme engineering improve the regioselective glucuronidation of Dihydronaftazone?
- Methodological Answer : UGTs from microbial sources (e.g., Streptomyces chromofuscus) can be engineered for enhanced specificity. Rational design targets substrate-binding pockets using homology modeling and molecular docking to predict interactions with Dihydronaftazone’s hydroxyl groups. Site-directed mutagenesis (e.g., F87A or D151E substitutions) can alter catalytic efficiency, as demonstrated for resveratrol glucuronides . Whole-cell biocatalysts (e.g., E. coli BL21(DE3)) enable scalable production with titers up to 78.38 mg/L .
Q. What experimental strategies address discrepancies in quantifying this compound across LC-MS/MS platforms?
- Methodological Answer : Contradictions often arise from matrix effects or ionization suppression. Mitigation approaches include:
- Isotopic Labeling : Use deuterated internal standards (e.g., hesperetin-d3 glucuronide) to normalize signal variability .
- Chromatographic Optimization : Adjust mobile phase composition (e.g., ammonium formate/acetonitrile gradients) to separate co-eluting isomers (e.g., 3-O vs. 7-O glucuronides) .
- Cross-Validation : Compare data against orthogonal methods like NMR quantification of anomeric protons or enzymatic hydrolysis with β-glucuronidase .
Q. How do structural modifications of the aglycone (Dihydronaftazone) influence glucuronide stability and metabolic clearance?
- Methodological Answer : Stability studies under simulated physiological conditions (pH 7.4, 37°C) coupled with enzyme kinetic assays (e.g., microsomal incubation) identify degradation pathways. For example, bulky substituents near the glucuronide linkage reduce hydrolysis by β-glucuronidase. Computational modeling (e.g., molecular dynamics) predicts steric hindrance effects on enzyme-substrate interactions .
Data Interpretation and Validation
Q. What criteria validate the purity of this compound for pharmacological assays?
- Methodological Answer : Purity ≥95% is confirmed via:
- HPLC-UV/FLD : Peak homogeneity (RSD <1.5% for RT) and absence of aglycone peaks .
- TGA : Thermal stability up to 800°C to detect residual solvents or salts .
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values .
Q. How are conflicting results in glucuronide bioactivity resolved (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Dose-response assays (0.1–100 µM) under standardized oxidative stress models (e.g., H₂O₂-induced lipid peroxidation) clarify context-dependent effects. Mechanistic studies (e.g., ROS scavenging via ESR spectroscopy) differentiate direct antioxidant activity from indirect modulation of endogenous defenses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
